molecular formula C17H20N2OS B1252769 1-(Dimethylamino)-3-(10-phenothiazinyl)-2-propanol

1-(Dimethylamino)-3-(10-phenothiazinyl)-2-propanol

Cat. No. B1252769
M. Wt: 300.4 g/mol
InChI Key: NGERTTLTFNZWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-(10-phenothiazinyl)-2-propanol is a member of phenothiazines.

Scientific Research Applications

Antidepressant Agent Research

Research has shown that compounds similar to 1-(Dimethylamino)-3-(10-phenothiazinyl)-2-propanol have potential as antidepressant agents. One study focused on substituted 3-amino-1,1-diaryl-2-propanols, evaluating their effectiveness in animal models of depression and their peripheral anticholinergic effects. This research identified certain compounds with good activity and low side effects, making them candidates for further evaluation as antidepressants (Clark et al., 1979).

Chemical Synthesis and Interactions

The compound's role in chemical synthesis and interactions has been explored. A study investigated the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine and 5-trifluoromethyl-1,3,4-oxadiazol-2(3H)-one in 2-propanol, leading to the formation of a stabilized azomethine imine, which is significant in understanding chemical reactions involving aminoazirines and NH-acidic heterocycles (Prewo et al., 1985).

CO2 Absorption Studies

1-Dimethylamino-2-propanol (1DMA2P), a tertiary amine, has been researched for its capability in CO2 capture. Studies have examined CO2 absorption into aqueous 1DMA2P solution, focusing on various operating parameters that affect absorption performance. This includes evaluating liquid and gas velocities, temperature, CO2 partial pressure, amine concentration, and flow orientations, contributing to the understanding of CO2 capture technologies (Cao et al., 2019).

Applications in Material Science

There's also research on the use of 1-Dimethylamino-2-propanol in material science. For instance, its addition to silver nitrate was studied to fabricate conductive silver lines via inkjet printing. This approach enabled the creation of silver conductive lines at low temperatures, demonstrating potential applications in electronics manufacturing (Wu et al., 2011).

properties

Product Name

1-(Dimethylamino)-3-(10-phenothiazinyl)-2-propanol

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

1-(dimethylamino)-3-phenothiazin-10-ylpropan-2-ol

InChI

InChI=1S/C17H20N2OS/c1-18(2)11-13(20)12-19-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)19/h3-10,13,20H,11-12H2,1-2H3

InChI Key

NGERTTLTFNZWBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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